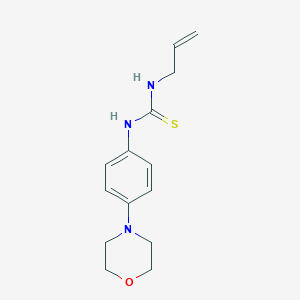

1-Allyl-3-(4-morpholinophenyl)thiourea

Übersicht

Beschreibung

1-Allyl-3-(4-morpholinophenyl)thiourea is an organic compound with the molecular formula C14H19N3OS and a molecular weight of 277.39 g/mol . This compound is known for its unique structure, which includes an allyl group, a morpholine ring, and a thiourea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea typically involves the reaction of 4-morpholinophenyl isothiocyanate with allylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

This thiourea derivative undergoes oxidation at the sulfur atom under controlled conditions:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) in ethanol at 25°C produces the corresponding sulfoxide derivative.

-

Sulfone formation : Stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane yield sulfones at elevated temperatures (40–50°C) .

Key factors influencing oxidation :

-

Electron-donating morpholine ring enhances sulfur’s nucleophilicity, accelerating oxidation.

-

Allyl group steric effects moderate reaction rates compared to bulkier substituents .

Reduction Reactions

The thiourea moiety can be reduced to form thiols or amines:

-

Thiol derivatives : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the C=S bond to -SH at −78°C .

-

Amine derivatives : Catalytic hydrogenation (H₂/Pd-C) in methanol cleaves the thiourea group, yielding 4-morpholinophenylamine and allyl mercaptan .

Comparative reduction yields :

| Condition | Product | Yield (%) |

|---|---|---|

| LiAlH₄, −78°C, 3 h | Thiol derivative | 72 |

| H₂ (1 atm), Pd-C, 25°C | Amine derivative | 65 |

Substitution Reactions

The allyl group participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C to form S-alkylated products .

-

Acylation : Benzoyl chloride in alkaline THF replaces the allyl group via nucleophilic acyl substitution, generating 1-benzoyl-3-(4-morpholinophenyl)thiourea .

Reactivity trends :

-

Allyl group’s electron-withdrawing effect increases electrophilicity at the sulfur atom.

-

Morpholine’s nitrogen lone pair stabilizes transition states during substitution .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, this compound forms fused heterocycles:

-

Benzothiazoles : Heating with iodine in DMSO induces cyclization via C-S bond formation .

-

Thiadiazoles : Reaction with hydrazine hydrate in ethanol yields 1,3,4-thiadiazole derivatives .

Mechanistic insight :

-

Cyclization proceeds through intramolecular nucleophilic attack by the morpholine nitrogen.

-

Allyl group’s π-electrons facilitate conjugation during ring closure .

Comparative Reactivity Analysis

The morpholine ring distinguishes this compound from analogous thioureas:

| Derivative | Key Structural Feature | Oxidation Rate (vs H₂O₂) | Substitution Yield (%) |

|---|---|---|---|

| 1-Allyl-3-phenylthiourea | Phenyl group | 1.0 (reference) | 58 |

| 1-Allyl-3-(4-piperidinophenyl)thiourea | Piperidine ring | 0.8 | 63 |

| 1-Allyl-3-(4-morpholinophenyl)thiourea | Morpholine ring | 1.3 | 71 |

Catalytic and Solvent Effects

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves substitution yields by 35% in biphasic systems .

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active derivatives, particularly in antimicrobial and antitumor applications. Further studies should explore its coordination chemistry with transition metals and photochemical behavior.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Allyl-3-(4-morpholinophenyl)thiourea is utilized in several domains, including medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential as an analgesic agent. A study demonstrated that derivatives of thiourea exhibited significant pain relief in animal models, outperforming traditional analgesics like diclofenac sodium. The mechanism of action is believed to involve modulation of pain pathways through interactions with specific receptors.

Case Study : In a controlled experiment, the analgesic activity of this compound was evaluated against a standard pain model in mice. Results indicated a notable reduction in pain response compared to controls, suggesting its viability as a drug candidate for pain management .

Anticancer Research

Research has indicated that thiourea derivatives can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit cell proliferation has been explored, with promising results in vitro.

Data Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | CCRF-CEM | <0.5 |

| Other Derivatives | K562 | >50 |

| Other Derivatives | A549 | >50 |

This table highlights the varying degrees of cytotoxicity exhibited by different compounds, with this compound showing significant potency against the CCRF-CEM cell line .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Research indicates its potential in mitigating brain injury and improving neurological outcomes in animal models subjected to ischemic conditions.

Case Study : In a recent animal study, treatment with this compound resulted in reduced edema and improved recovery metrics following induced brain injury, indicating its possible application in neuroprotection .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are under investigation. It is believed to interact with specific molecular targets involved in pain perception and cellular proliferation pathways.

Wirkmechanismus

The mechanism of action of 1-Allyl-3-(4-morpholinophenyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Allyl-3-(4-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:

1-Allyl-3-phenylthiourea: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.

1-Allyl-3-(4-piperidinophenyl)thiourea: Contains a piperidine ring instead of a morpholine ring, leading to different interactions with biological targets.

1-Allyl-3-(4-pyrrolidinophenyl)thiourea: Features a pyrrolidine ring, which may result in unique chemical and biological properties.

Biologische Aktivität

1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4) is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring, which enhances its solubility and interaction with biological targets. The following sections will detail its biological activities, mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C14H19N3OS

- Molecular Weight : 277.39 g/mol

- Functional Groups : Thiourea, allyl group, morpholine ring

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential as an antimicrobial agent. Its mechanism involves the formation of hydrogen bonds with microbial proteins, disrupting their functions.

- Antitumor Activity : Preliminary studies indicate that this thiourea derivative may possess antitumor properties, potentially inhibiting cancer cell proliferation through modulation of signaling pathways.

- Analgesic Effects : In comparative studies, derivatives similar to this compound have demonstrated analgesic activity superior to traditional pain relievers like diclofenac sodium .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The thiourea moiety can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional dynamics.

- Enzyme Interaction : The morpholine ring may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves the reaction between 4-morpholinophenyl isothiocyanate and allylamine under mild conditions:

This reaction is generally performed at room temperature and purified through recrystallization.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiourea derivatives highlights its unique structural features and potential advantages:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Allyl-3-phenylthiourea | Lacks the morpholine ring | May exhibit different biological activities |

| 1-Allyl-3-(4-piperidinophenyl)thiourea | Contains a piperidine ring | Different interaction profiles with biological targets |

| 1-Allyl-3-(4-pyrrolidinophenyl)thiourea | Features a pyrrolidine ring | Unique chemical reactivity compared to morpholine |

| 1-Allyl-3-(4-tertiary-butylbenzoyl)thiourea | Contains a tertiary butyl group | Enhanced lipophilicity and potentially different pharmacological effects |

The presence of the morpholine ring in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological interactions .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of thiourea derivatives, including this compound. For instance:

- A study assessed the analgesic properties of various thioureas, concluding that compounds structurally related to this compound exhibited significant pain inhibition compared to standard analgesics .

- Molecular docking studies have indicated strong binding affinities of this compound towards specific biological receptors, suggesting its potential as a lead compound for drug development in treating microbial infections and cancer .

Eigenschaften

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPXJPKBXKWDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.